molecular formula C190H283N53O58 B1627119 Pancreatic polypeptide avian CAS No. 58591-52-9

Pancreatic polypeptide avian

Cat. No.: B1627119
CAS No.: 58591-52-9
M. Wt: 4238 g/mol
InChI Key: DRIBIXHTMAVILE-PGGPHGELSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pancreatic polypeptide, avian, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of pancreatic polypeptide, avian, may involve recombinant DNA technology. This method includes:

    Gene Cloning: The gene encoding the peptide is inserted into an expression vector.

    Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the peptide.

    Purification: The peptide is purified using techniques like affinity chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Pancreatic polypeptide avian, can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis to study the structure-function relationship of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) and specific primers.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with free thiol groups.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Pancreatic polypeptide avian, has several scientific research applications:

    Chemistry: Used as a model peptide to study protein folding and stability.

    Biology: Investigated for its role in regulating pancreatic secretions and gastrointestinal motility.

    Medicine: Studied for its potential therapeutic applications in conditions like obesity and diabetes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Comparison with Similar Compounds

Pancreatic polypeptide avian, is part of a family of peptides that includes peptide YY and neuropeptide Y. These peptides share structural similarities but have distinct physiological roles:

    Peptide YY: Primarily involved in reducing appetite and inhibiting gastric motility.

    Neuropeptide Y: Plays a role in regulating energy balance, memory, and learning.

Compared to these peptides, pancreatic polypeptide, avian, is unique in its specific role in regulating pancreatic secretions and gastrointestinal motility .

Properties

CAS No.

58591-52-9

Molecular Formula

C190H283N53O58

Molecular Weight

4238 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C190H283N53O58/c1-18-95(14)151(237-172(286)119(71-91(6)7)222-170(284)128(82-146(264)265)229-160(274)114(57-61-143(258)259)217-179(293)148(92(8)9)235-177(291)134-36-27-66-241(134)185(299)96(15)210-161(275)127(81-145(262)263)230-169(283)126(80-144(260)261)211-141(256)86-208-175(289)132-34-26-67-242(132)187(301)130(76-103-44-52-108(250)53-45-103)232-184(298)152(97(16)245)238-178(292)135-37-28-68-243(135)186(300)115(56-60-138(194)253)218-174(288)131(87-244)233-176(290)133-35-25-65-240(133)142(257)84-191)182(296)215-110(32-23-63-206-189(200)201)156(270)223-120(73-99-29-20-19-21-30-99)165(279)225-122(75-102-42-50-107(249)51-43-102)166(280)231-129(83-147(266)267)171(285)227-124(78-139(195)254)168(282)221-117(69-89(2)3)162(276)214-112(54-58-136(192)251)158(272)213-113(55-59-137(193)252)159(273)224-121(74-101-40-48-106(248)49-41-101)164(278)220-118(70-90(4)5)163(277)228-125(79-140(196)255)173(287)234-149(93(10)11)180(294)236-150(94(12)13)181(295)239-153(98(17)246)183(297)216-111(33-24-64-207-190(202)203)157(271)226-123(77-104-85-204-88-209-104)167(281)212-109(31-22-62-205-188(198)199)155(269)219-116(154(197)268)72-100-38-46-105(247)47-39-100/h19-21,29-30,38-53,85,88-98,109-135,148-153,244-250H,18,22-28,31-37,54-84,86-87,191H2,1-17H3,(H2,192,251)(H2,193,252)(H2,194,253)(H2,195,254)(H2,196,255)(H2,197,268)(H,204,209)(H,208,289)(H,210,275)(H,211,256)(H,212,281)(H,213,272)(H,214,276)(H,215,296)(H,216,297)(H,217,293)(H,218,288)(H,219,269)(H,220,278)(H,221,282)(H,222,284)(H,223,270)(H,224,273)(H,225,279)(H,226,271)(H,227,285)(H,228,277)(H,229,274)(H,230,283)(H,231,280)(H,232,298)(H,233,290)(H,234,287)(H,235,291)(H,236,294)(H,237,286)(H,238,292)(H,239,295)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,198,199,205)(H4,200,201,206)(H4,202,203,207)/t95-,96-,97+,98+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,148-,149-,150-,151-,152-,153-/m0/s1

InChI Key

DRIBIXHTMAVILE-PGGPHGELSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN

Key on ui other cas no.

58591-52-9

sequence

GPSQPTYPGDDAPVEDLIRFYDNLQQYLNVVTRHRY

Synonyms

avian pancreatic polypeptide, avian polypeptide (chicken)
pancreatic polypeptide, avian

Origin of Product

United States

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